ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N6O7S2 and its molecular weight is 588.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
It is believed to interact with its targets (inos and enos) and modulate their activity . This interaction could potentially alter the production of NO, leading to changes in the physiological processes that NO is involved in.
Biochemical Pathways
The compound’s interaction with iNOS and eNOS could affect the nitric oxide synthesis pathway . Changes in NO levels can have downstream effects on various physiological processes, including blood vessel dilation, immune response modulation, and neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of iNOS and eNOS, and consequently, the production of NO . Changes in NO levels can have wide-ranging effects, given NO’s role as a signaling molecule in various physiological processes.
Properties
IUPAC Name |
ethyl 4-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S2/c1-3-38-25(33)30-14-16-31(17-15-30)40(36,37)22-8-4-19(5-9-22)23(32)28-20-6-10-21(11-7-20)39(34,35)29-24-26-13-12-18(2)27-24/h4-13H,3,14-17H2,1-2H3,(H,28,32)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWYZJRCAWPTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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